methyl 2-(2-oxooxazolidin-3-yl)acetate
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Overview
Description
methyl 2-(2-oxooxazolidin-3-yl)acetate is a chemical compound with the molecular formula C6H9NO4 It is a derivative of oxazolidine, a five-membered heterocyclic compound containing nitrogen and oxygen atoms
Mechanism of Action
Target of Action
Methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate is a chemical compound that has been identified as a potential target for various biochemical reactions .
Mode of Action
It is known that oxazolidinone derivatives, to which this compound belongs, have been identified as potent inhibitors of certain enzymes .
Biochemical Pathways
Oxazolidinone derivatives have been associated with antibacterial activity, indicating that they may interact with bacterial protein synthesis pathways .
Result of Action
Oxazolidinone derivatives have been associated with antibacterial activity, suggesting that this compound may have similar effects .
Action Environment
It is known that the efficacy of some drugs can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-(2-oxooxazolidin-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-oxo-1,3-oxazolidine with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with formaldehyde and alkyl or aryl propiolic acids. This method can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions .
Industrial Production Methods
Industrial production of methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-oxooxazolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield hydroxylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce hydroxylated oxazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
methyl 2-(2-oxooxazolidin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
methyl 2-(2-oxooxazolidin-3-yl)acetate can be compared to other oxazolidine derivatives, such as:
Linezolid: An antibacterial agent used to treat infections caused by Gram-positive bacteria.
Rivaroxaban: An antithrombotic agent used to prevent blood clots.
Oxazolidinones: A class of compounds with diverse biological activities, including antibacterial and antifungal properties.
The uniqueness of methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate lies in its versatile chemical reactivity and potential for modification, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)4-7-2-3-11-6(7)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQQNHPYCYTHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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